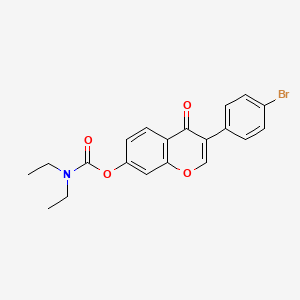

1-(Difluoromethyl)-2,2-difluorocyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Difluoromethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1314397-71-1 . It has a molecular weight of 136.1 and its IUPAC name is 1-(difluoromethyl)cyclopropanecarboxylic acid .

Synthesis Analysis

The synthesis of difluoromethylated heterocycles, which include compounds similar to “1-(Difluoromethyl)cyclopropane-1-carboxylic acid”, has been reported . The synthesis involves the use of difluoromethyl diazomethane and a rhodium(II) catalyst .Applications De Recherche Scientifique

Deoxyfluorination of Carboxylic Acids

3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has been introduced as a bench-stable fluorination reagent for the deoxyfluorination of carboxylic acids, enabling the transformation of various carboxylic acids into acyl fluorides under neutral conditions. This method is highlighted by its efficiency in synthesizing acyl fluorides and its application in one-pot amidation reactions of carboxylic acids via in-situ formed acyl fluorides (Xiu Wang, Fei Wang, Fengfeng Huang, C. Ni, Jinbo Hu, 2021).

Mechanism of Decomposition and Enzyme Inhibition

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) offers insight into the mechanism of decomposition and its role as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, highlighting its increased reactivity and submicromolar affinity for the enzyme (Cheng-hao Liu, Shao‐An Wang, M. Ruszczycky, Huawei Chen, Keqiang Li, K. Murakami, Hung‐wen Liu, 2015).

Ethylene Precursor in Plants

Research on 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, has identified its conversion into 1-(malonylamino)cyclopropane-1-carboxylic acid in wheat leaves, confirming the natural occurrence of this conjugate and its role in plant ethylene biosynthesis (N. Hoffman, S. Yang, T. McKeon, 1982).

Synthesis and PET Tracer Applications

The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, for positron emission tomography (PET), demonstrates the potential of cyclopropane derivatives in medical imaging to delineate tumors with high specificity (T. Shoup, M. Goodman, 1999).

Mécanisme D'action

Target of Action

It’s structurally similar to other compounds that are known to inhibit succinate dehydrogenase . Succinate dehydrogenase plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production.

Mode of Action

Based on its structural similarity to other succinate dehydrogenase inhibitors, it’s plausible that it binds to the active site of the enzyme, preventing it from catalyzing the conversion of succinate to fumarate .

Biochemical Pathways

1-(Difluoromethyl)-2,2-difluorocyclopropane-1-carboxylic acid, by potentially inhibiting succinate dehydrogenase, could affect the citric acid cycle and the electron transport chain . These pathways are crucial for energy production in cells. Inhibition of these pathways could lead to a decrease in ATP production, affecting various downstream cellular processes.

Propriétés

IUPAC Name |

1-(difluoromethyl)-2,2-difluorocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F4O2/c6-2(7)4(3(10)11)1-5(4,8)9/h2H,1H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVJNHOZOYVITA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate](/img/structure/B2564965.png)

![Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2564973.png)

![N-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl]-N-(2,3-dihydro-1H-inden-2-yl)prop-2-enamide](/img/structure/B2564975.png)

![7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2564976.png)

![1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2564977.png)